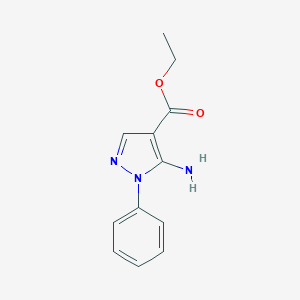

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJIUOZKKTUKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073406 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-71-0 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16078-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16078-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5PP5LH2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, a pivotal heterocyclic intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its fundamental chemical properties, a validated synthesis protocol, and its significant applications as a scaffold in the generation of novel therapeutic agents. The CAS number for this compound is 16078-71-0.[1]

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate emerges as a particularly versatile starting material due to its strategically positioned functional groups: a primary amine, an ester, and a phenyl-substituted pyrazole core. This arrangement allows for sequential and diverse chemical modifications, enabling the construction of complex molecular architectures and the exploration of vast chemical spaces in the quest for new drug candidates. The inherent drug-like properties of the pyrazole core, combined with the synthetic accessibility of this specific carboxylate derivative, make it a cornerstone for library synthesis and lead optimization campaigns.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a starting material is critical for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 16078-71-0 | [1] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| IUPAC Name | ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | [1] |

| Appearance | Solid | [5] |

| Melting Point | 101-103 °C | [5] |

Synthesis Protocol: A Validated Approach

The synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a well-established one-pot reaction that proceeds via the condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic example of heterocycle formation driven by the nucleophilicity of the hydrazine and the electrophilic nature of the substituted acrylate.

Synthesis Workflow

Caption: Synthetic workflow for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Step-by-Step Experimental Procedure[5]

Materials:

-

Phenylhydrazine (31.9 g)

-

Ethyl (ethoxymethylene)cyanoacetate (50.0 g)

-

Ethanol (500 ml)

-

Ice water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate in 500 ml of ethanol.

-

Initial Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The initial condensation and cyclization occur during this step.

-

Standing Period: Allow the mixture to stand at room temperature for approximately 48 hours. This extended period can facilitate the completion of the reaction.

-

Second Reflux: Resume refluxing the mixture for an additional 8 hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture into ice water. The product, being sparingly soluble in water, will precipitate out as a solid.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Recrystallize the crude solid from ethanol to afford 38.0 g (44% yield) of pure Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is suitable for refluxing temperatures. Its polarity also aids in the final precipitation step when the reaction mixture is poured into water.

-

Reflux Conditions: The elevated temperature provided by refluxing is necessary to overcome the activation energy of the condensation and cyclization reactions.

-

Ice Water Precipitation: This is a standard technique for isolating water-insoluble organic compounds from a reaction mixture. The cold temperature further decreases the solubility of the product, maximizing the yield.

-

Recrystallization: This is a crucial purification step to remove any unreacted starting materials or side products, yielding a product of high purity suitable for subsequent synthetic transformations.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate lies in its role as a versatile precursor for a multitude of bioactive molecules. The amino and ester functionalities serve as handles for diversification, allowing for the synthesis of fused heterocyclic systems and decorated pyrazole derivatives.

Precursor to Fused Pyrazolo[3,4-d]pyrimidines

One of the most significant applications is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogues of purines and often exhibit potent biological activities.

Caption: General synthetic route to bioactive pyrazolo[3,4-d]pyrimidines.

Case Studies in Modern Drug Development

-

Inhibitors of IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key target in inflammatory diseases. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been utilized as a starting material for the synthesis of potent IRAK4 inhibitors. The 5-amino group allows for the construction of the fused pyrazolo[1,5-a]pyrimidine core, which is essential for activity.[6]

-

Pan-FGFR Covalent Inhibitors: Fibroblast growth factor receptors (FGFRs) are implicated in various cancers. This aminopyrazole derivative has been instrumental in the design and synthesis of covalent inhibitors that target both wild-type and mutant forms of FGFRs. The amino group serves as a key attachment point for the acrylamide "warhead" responsible for covalent bond formation with the receptor.[7]

-

Precursors to Sildenafil Analogues: The structural motif of this aminopyrazole is also found in precursors to analogues of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This highlights its utility in the development of treatments for erectile dysfunction and pulmonary hypertension.[8]

Spectroscopic Characterization

While detailed spectra can be found in various databases, a summary of expected spectral features is provided below for confirmatory purposes.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the phenyl ring, a singlet for the pyrazole proton, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons, pyrazole ring carbons (including the quaternary carbon of the ester), and the carbonyl carbon of the ester. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the pyrazole ring, and aromatic C-H stretching.[9] |

Safety and Handling

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Recommended Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.

Conclusion

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a high-value, versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the generation of diverse and complex molecules with significant therapeutic potential. As research into novel kinase inhibitors and other targeted therapies continues, the demand for and applications of this fundamental aminopyrazole derivative are poised to expand, solidifying its role as a critical tool in the drug discovery arsenal.

References

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Wen, L.-R., Li, M., Wang, S.-W., Li, X.-M., & Zhang, S.-S. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 28(10), 2307-2312. [Link]

-

Elgemeie, G. H., Zaghary, W. A., Amin, K. M., & Nasr, T. M. (2012). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Organic Chemistry Journal, 6, 1-15. [Link]

-

Sharma, V., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 244–268. [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Singh, V., Shankar, R., & Devi, N. (2015). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1336-1343. [Link]

-

Thore, S. N., Gupta, K. G., & Baheti, K. G. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 21(2), 171-177. [Link]

- Google Patents. (n.d.). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.

-

Ghozlan, S. A. S., Badahdah, K. O., & Abdelhamid, I. A. (2008). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 4, 15. [Link]

-

Abdelhamed, M. M., Abdel-Wahab, B. F., & El-Sayed, M. E. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1163. [Link]

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 243, 114763. [Link]

-

Kim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 583–588. [Link]

-

Thore, S. N., Gupta, K. G., & Baheti, K. G. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 21(2), 171-177. [Link]

-

Stenutz, R. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues [beilstein-journals.org]

- 9. rsc.org [rsc.org]

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate structure

An In-Depth Technical Guide to Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Synthesis, Structure, and Applications

Introduction

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas.[2] The presence of the pyrazole core in numerous commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil, underscores its significance.[3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Introduction to Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a Key Synthetic Intermediate

Within the vast family of pyrazole-containing molecules, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate stands out as a particularly valuable synthetic intermediate.[6] Its structure incorporates several key functional groups: a primary amino group, an ethyl ester, and a phenyl-substituted pyrazole ring. This arrangement of reactive sites makes it an ideal starting material for the construction of more complex, fused heterocyclic systems.[5][7] Specifically, it is a widely used precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological and pharmacological importance.[7]

Scope of the Guide

This technical guide provides a comprehensive overview of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate for researchers, scientists, and professionals in drug development. It covers the fundamental aspects of its molecular structure, detailed spectroscopic and crystallographic data, and a step-by-step guide to its synthesis. Furthermore, this document explores the compound's chemical reactivity, its pivotal role as a precursor in the synthesis of bioactive molecules, and its applications in medicinal chemistry.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The unambiguous identification of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is crucial for its application in synthesis.

-

IUPAC Name: ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[6]

-

CAS Number: 16078-71-0[8]

-

Molecular Formula: C₁₂H₁₃N₃O₂[8]

-

Molecular Weight: 231.25 g/mol [8]

-

SMILES: CCOC(=O)c1cnn(c1N)c2ccccc2[9]

The structure features a pyrazole ring with a phenyl group at the N1 position, an amino group at C5, and an ethyl carboxylate group at C4. This specific arrangement of substituents is key to its utility in further chemical transformations.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a complete set of spectra for the title compound is available through databases like PubChem[8], representative data from closely related analogs provide valuable insights.

| Technique | Key Features and Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the phenyl ring, a singlet for the pyrazole ring proton, and a broad singlet for the NH₂ protons are expected. For a similar compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the ethyl protons appear as a triplet around 1.29 ppm and a quartet around 4.18 ppm. The NH₂ protons show a singlet at 4.22 ppm, and the pyrazole proton appears as a singlet at 7.90 ppm.[10][11] |

| ¹³C NMR | Resonances for the ethyl ester carbons, the aromatic carbons of the phenyl ring, and the three distinct carbons of the pyrazole ring would be observed. In related 4,5-dihydro-1H-pyrazoles, the pyrazole ring carbons appear at approximately δ 157.0 (C-3), 46.4 (C-4), and 88.4 (C-5).[10] |

| IR (Infrared) | Characteristic absorption bands are expected for the N-H stretching of the amino group (around 3480 cm⁻¹), the C=O stretching of the ester group (around 1693 cm⁻¹), and C=N stretching of the pyrazole ring (around 1615 cm⁻¹).[10][11] |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (231.25 m/z).[8] |

Crystallography and Solid-State Structure

X-ray crystallography of related compounds reveals important details about the three-dimensional structure and intermolecular interactions. For instance, the crystal structure of a similar pyrazole derivative shows that the pyrazole and benzene rings are not coplanar.[11][12] The molecules in the crystal lattice are often linked by intermolecular hydrogen bonds, typically involving the amino group and the carbonyl oxygen of the ester.[13] Additionally, π–π stacking interactions between the aromatic rings can contribute to the stability of the crystal packing.[11][12]

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Retrosynthetic Analysis and Common Synthetic Strategies

The synthesis of 5-aminopyrazole-4-carboxylates is well-established in the literature. A common and efficient method is the cyclocondensation reaction between a hydrazine derivative and a β-ketoester or a related three-carbon synthons.[1][14] A particularly effective precursor is ethyl (ethoxymethylene)cyanoacetate, which reacts with phenylhydrazine to yield the target molecule.[15]

Detailed Experimental Protocol: Cyclocondensation of Phenylhydrazine and Ethyl (Ethoxymethylene)cyanoacetate

This protocol describes a reliable method for the laboratory-scale synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Caption: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

-

Phenylhydrazine: Serves as the source of the N1 and N2 atoms of the pyrazole ring.

-

Ethyl (ethoxymethylene)cyanoacetate: Provides the three-carbon backbone (C3, C4, C5) of the pyrazole ring, along with the cyano group which is subsequently hydrolyzed to the amino group, and the ethyl carboxylate group.

-

Ethanol as Solvent: It is a good solvent for both reactants and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be carried out at a moderate reflux temperature.

-

Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, ensuring the completion of the cyclization in a reasonable timeframe.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. The purity and identity of the final product should be confirmed by measuring its melting point and by spectroscopic methods (¹H NMR, IR, and Mass Spectrometry) as outlined in section 2.2.

Chemical Reactivity and Role as a Synthetic Precursor

Reactivity of the Functional Groups

The synthetic versatility of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate stems from the distinct reactivity of its functional groups:

-

5-Amino Group: This primary amine is nucleophilic and can react with a variety of electrophiles. It is the key functional group for the construction of fused ring systems.

-

4-Ethyl Carboxylate Group: The ester can undergo hydrolysis to the corresponding carboxylic acid, or it can be converted to other functional groups such as amides.

-

Pyrazole Ring: The aromatic pyrazole ring is generally stable but can undergo electrophilic substitution under certain conditions.

Synthesis of Fused Heterocyclic Systems

A major application of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is in the synthesis of pyrazolo[3,4-d]pyrimidines. This is typically achieved by reacting the 5-aminopyrazole with a one-carbon synthon, such as formamide or formic acid.[7]

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

This transformation is significant because the pyrazolo[3,4-d]pyrimidine scaffold is a core structure in many kinase inhibitors and other biologically active compounds.

Applications in Drug Discovery and Medicinal Chemistry

Overview of the Biological Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets. This leads to a broad range of pharmacological activities.[1]

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Derivatives as Bioactive Molecules

Derivatives of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate have shown promise in several therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: Several studies have reported the synthesis of pyrazole derivatives with potent anti-inflammatory and analgesic activities.[4][16] These compounds often act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

Anticancer Agents: The pyrazolo[3,4-d]pyrimidine derivatives synthesized from the title compound are of particular interest as potential anticancer agents. They can act as inhibitors of various protein kinases that are overactive in cancer cells.

-

Antimicrobial Agents: Some fused pyrazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[7]

Safety and Handling

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is classified with the following hazard statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a highly valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the creation of diverse libraries of heterocyclic compounds, particularly the medicinally important pyrazolo[3,4-d]pyrimidines. As the demand for novel therapeutic agents continues to grow, the importance of key intermediates like Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in driving innovation in drug discovery is expected to increase. Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives, as well as exploring their potential in a wider range of therapeutic applications.

References

-

Wen, L. -R.; Li, M.; Wang, S. -W.; Li, X. -M.; Zhang, S. -S. Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 2016 , 17, 2307-2312.

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.

-

Elgazwy, A. S. H.; Nassar, I. F.; Jones, P. G. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2013 , 69(Pt 8), o1376.

-

IUCr Journals. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. International Union of Crystallography.

-

Elgazwy, A. S. H.; Nassar, I. F.; Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(8), o1376.

-

Fouad, M. A.; et al. Current status of pyrazole and its biological activities. Bioorganic Chemistry, 2019 , 84, 1-20.

-

Stenutz. ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

-

Bawazir, W. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 2020 , 10, 63-76.

-

Matrix Fine Chemicals. ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE.

-

ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2016 , 6, 88164-88171.

-

Fares, M.; et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2020 , 25(19), 4536.

-

Hassan, A. S.; et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 2023 , 28(18), 6549.

-

Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. 2024 , 39(1).

-

IUCr Journals. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. 2022 , E78, 251-257.

-

Thore, S.N.; et al. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 2016 , 20, S35-S41.

-

Molecules. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023 , 28(18), 6496.

-

Hassan, A. S.; et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 2023 , 28(18), 6549.

-

Fares, M.; et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2020 , 25(19), 4536.

-

ResearchGate. Recent advances in the synthesis of new pyrazole derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE | CAS 16078-71-0 [matrix-fine-chemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [stenutz.eu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 16. researchgate.net [researchgate.net]

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A Key Building Block in Medicinal Chemistry

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercially successful drugs. Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone for the development of novel therapeutic agents.[1][2] Among the vast family of pyrazole derivatives, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate stands out as a particularly versatile and valuable synthetic intermediate. This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its molecular characteristics, synthesis, characterization, and critical applications. The strategic positioning of its amino, ester, and phenyl groups provides a rich platform for chemical modification, enabling the construction of complex molecular architectures with diverse biological activities, ranging from anti-inflammatory to anticancer agents.[3]

Molecular Structure and Physicochemical Properties

The structural and physical properties of a compound are foundational to its application in synthesis and drug design. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS No: 16078-71-0) is a white to off-white powder with a well-defined molecular architecture that dictates its reactivity and utility.[3][4]

Molecular Structure

The molecule consists of a central pyrazole ring, substituted at key positions to allow for diverse synthetic manipulations. The phenyl group at the N1 position influences the compound's lipophilicity and potential for π-π stacking interactions, while the amino group at C5 and the ethyl carboxylate at C4 are primary sites for derivatization.

Caption: 2D representation of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below, providing at-a-glance information critical for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [4][5] |

| Molecular Weight | 231.25 g/mol | [4][5][6] |

| CAS Number | 16078-71-0 | [4][5] |

| Appearance | White to off-white powder/crystalline flakes | [3][6] |

| Melting Point | 98-104 °C | [3][6] |

| Solubility | Soluble in methanol | [6] |

| pKa (Predicted) | 0.55 ± 0.10 | [6] |

| XLogP3 | 2.3 | [4] |

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and efficient method for preparing Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate involves the condensation of a substituted hydrazine with an activated acrylate derivative. This approach is highly regioselective and provides good yields.[7]

Synthetic Workflow

The general workflow involves the reaction of phenylhydrazine with (E)-ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group serves as a leaving group, facilitating the initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for pyrazole synthesis.[7]

-

Reagent Preparation : To a solution of phenylhydrazine (0.01 mol) in absolute ethanol (20 ml), add (E)-ethyl 2-cyano-3-ethoxyacrylate (0.01 mol).

-

Reaction : Heat the reaction mixture at reflux temperature (approx. 78 °C) for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. The solvent is then evaporated under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from ethanol to afford the final product.

-

Validation : The structure and purity of the synthesized compound are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality : The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Heating under reflux provides the necessary activation energy for the condensation and cyclization steps to proceed efficiently.[7] The purification by recrystallization is a self-validating step, as a sharp melting point range for the final crystals indicates high purity.[3]

Applications in Drug Discovery

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is not an end-product but a crucial starting material for creating more complex, biologically active molecules. Its value lies in the strategic placement of reactive functional groups that serve as handles for diversification.

Scaffold for Bioactive Molecules

The amino and ester groups are readily modified, allowing for the synthesis of large libraries of compounds for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used to construct fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known kinase inhibitors and anticancer agents.[8] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[8]

This "scaffold-based" approach is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a privileged core structure.

Caption: Synthetic diversification pathways from the core pyrazole scaffold.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Furthermore, its derivatives have shown promise in treating conditions like cancer.[3] In the agrochemical sector, it is used to formulate effective pesticides and herbicides.[3]

Safety and Handling

As with any chemical reagent, proper handling of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is essential to ensure laboratory safety.

-

Hazard Identification : The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Handling and Storage : Avoid formation of dust and aerosols. Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere (nitrogen or argon) is recommended for long-term storage.[6][9]

-

First Aid : In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

Conclusion

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its robust synthesis, well-defined physicochemical properties, and exceptional synthetic versatility make it an indispensable building block for researchers in drug discovery and agrochemical development. A thorough understanding of its chemistry and handling provides a solid foundation for leveraging its potential to construct novel molecules that can address significant challenges in human health and agriculture.

References

-

Matrix Fine Chemicals. ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE. Available from: [Link]

-

Oakwood Chemical. Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, min 95%. Available from: [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available from: [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Available from: [Link]

-

Wen, L. R., Li, M., Wang, S. W., Li, X. M., & Zhang, S. S. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312. Available from: [Link]

-

Capot Chemical. (2025). MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. Available from: [Link]

-

Stenutz. ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

ResearchGate. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available from: [Link]

-

ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. Available from: [Link]

-

ChemBK. ETHYL 5-AMINO-1-PHENYLPYRAZOLE-4-CARBOXYLATE. Available from: [Link]

-

Al-wsabie, A., El-Sayed, N., & El-Gamal, A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123. Available from: [Link]

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE | CAS 16078-71-0 [matrix-fine-chemicals.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide to Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a pyrazole core substituted with an amino group and an ethyl carboxylate moiety, make it a valuable scaffold for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this important building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | [1] |

| Synonyms | Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | [2] |

| CAS Number | 16078-71-0 | [2] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [2] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 99-101 °C | [4] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMSO. | |

| pKa | Not readily available | |

| LogP | 2.3 (Predicted) | [1] |

Synthesis

The most common and efficient synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate involves the condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[5] This reaction proceeds via a cyclization mechanism to form the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Caption: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Chemical Reactivity and Derivatization

The chemical reactivity of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is characterized by the presence of two key functional groups: the C5-amino group and the C4-ethyl carboxylate group. These sites allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The amino group is nucleophilic and can readily undergo various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

-

Cyclization Reactions: The amino group, in conjunction with the adjacent ring nitrogen, can participate in cyclization reactions to form fused heterocyclic systems.[6][7]

The ethyl carboxylate group can be:

-

Hydrolyzed: To the corresponding carboxylic acid.[7]

-

Amidated: By reaction with amines to form amides.

-

Reduced: To the corresponding alcohol.

The pyrazole ring itself is generally stable to many reaction conditions but can undergo electrophilic substitution at the C3 position, although this is less common.

Caption: Reactivity of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Applications in Drug Discovery

The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate serves as a key starting material for the synthesis of a wide range of biologically active compounds.

Derivatives of this compound have shown promise in various therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

-

Anticancer Agents: The pyrazole nucleus is present in several approved anticancer drugs. Derivatives of the title compound have been investigated for their potential to inhibit various protein kinases involved in cancer progression.[6][7]

-

Antimicrobial Agents: Fused pyrazole systems, synthesized from this starting material, have demonstrated significant antibacterial and antifungal activities.[7]

-

Antitubercular and Antiviral Activity: Certain pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis and various viruses.[9]

The versatility of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The reactivity of the amino and ester groups enables the introduction of various pharmacophoric features to optimize potency, selectivity, and pharmacokinetic properties.[10]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of a related compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, in DMSO-d₆ shows characteristic signals: a triplet for the methyl protons of the ethyl group (~1.29 ppm), a quartet for the methylene protons of the ethyl group (~4.18 ppm), a singlet for the amino protons (~4.22 ppm), and a singlet for the pyrazole proton (~7.90 ppm).[11][12] The aromatic protons of the phenyl group would appear in the downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of a similar 4,5-dihydro-1H-pyrazole shows typical chemical shifts for the pyrazole ring carbons at approximately δ 157.0 (C-3), 46.4 (C-4), and 88.4 (C-5).[11] For the aromatic Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, the chemical shifts would be influenced by the aromaticity of the pyrazole ring and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound shows characteristic absorption bands for the N-H stretching of the amino group (~3480 cm⁻¹), the C=O stretching of the ester group (~1693 cm⁻¹), and the C=N stretching of the pyrazole ring (~1615 cm⁻¹).[11]

Mass Spectrometry

The mass spectrum (electron ionization) of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate would be expected to show a molecular ion peak at m/z 231.[1] Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

Safety and Handling

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is classified as a chemical that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is important to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[13] Store the compound in a tightly sealed container in a cool, dry place.[3]

Conclusion

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a cornerstone building block in the synthesis of a multitude of heterocyclic compounds with significant biological activities. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

Desai, N. C., et al. (2014). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]

-

Various Authors. (2021). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376–o1377. [Link]

-

Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(2), 794. [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

Reddy, B. V. S., et al. (2021). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry, 86(15), 10297–10307. [Link]

-

Capot Chemical. (n.d.). MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 19(3), 273-278. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Chikhale, R., et al. (2021). Current status of pyrazole and its biological activities. Journal of Cellular and Molecular Medicine, 25(16), 7533-7559. [Link]

-

Various Authors. (2010). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. National Institute of Standards and Technology. [Link]

-

Stenutz, R. (n.d.). ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

Goldstein, D. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

ChemSynthesis. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

Sources

- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [stenutz.eu]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. prepchem.com [prepchem.com]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanistic Landscape of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and its Derivatives

Abstract

The 5-aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1][2] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, in particular, stands out not for its own intrinsic activity, but as a remarkably versatile synthetic precursor—a molecular key that unlocks a diverse range of therapeutic mechanisms.[3][4] This technical guide provides an in-depth exploration of the varied mechanisms of action (MoA) that emerge from derivatives of this core scaffold. We will dissect the pathways these compounds modulate in oncology, inflammation, and other therapeutic areas, grounding the discussion in the experimental evidence and protocols that validate these findings. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the data, but a causal explanation of the experimental choices and drug design principles that drive the field forward.

Part 1: The Core Scaffold: Physicochemical Profile and Synthetic Plasticity

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is the cornerstone from which a vast library of potent molecular entities is built. Its inherent chemical functionalities—an aromatic phenyl group at N1, an ethyl ester at C4, and a nucleophilic amino group at C5—provide multiple reaction handles for synthetic chemists to elaborate upon, leading to fused heterocyclic systems and decorated analogues with tailored pharmacodynamic properties.[2][3][5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [6][7] |

| Molecular Weight | 231.25 g/mol | [6][7] |

| IUPAC Name | ethyl 5-amino-1-phenylpyrazole-4-carboxylate | [6] |

| CAS Number | 16078-71-0 | [4][6] |

| XLogP3 | 2.3 | [6] |

| Appearance | White to off-white powder | [4] |

Synthetic Versatility

The true value of this scaffold lies in its synthetic potential. The C5-amino group and the C4-carboxylate are frequently used to construct more complex, fused ring systems such as pyrazolo[3,4-d]pyrimidines, which are structurally analogous to purines and can act as potent kinase inhibitors.[2][3][8]

Part 2: Mechanism of Action in Oncology: Precision Targeting of Kinase Pathways

Perhaps the most impactful application of pyrazole derivatives is in oncology, where they have been engineered as potent inhibitors of protein kinases that drive tumor growth and survival.[9][10]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known oncogenic driver in various cancers, including gastric and lung cancers.[11][12] Derivatives of the title scaffold have been intelligently designed to covalently bind to and inhibit FGFRs, including clinically relevant gatekeeper mutants that confer resistance to other inhibitors.[11]

A leading example, compound 10h from a study by Wang et al., is a 5-amino-1H-pyrazole-4-carboxamide derivative that demonstrates potent, irreversible inhibition of the FGFR family.[11][12]

| Target / Cell Line | IC₅₀ (nM) | Cancer Type | Reference |

| Biochemical Assays | |||

| FGFR1 | 46 | - | [11][12] |

| FGFR2 | 41 | - | [11][12] |

| FGFR3 | 99 | - | [11][12] |

| FGFR2 V564F Mutant | 62 | - | [11][12] |

| Cell-Based Assays | |||

| NCI-H520 | 19 | Lung Cancer | [11][12] |

| SNU-16 | 59 | Gastric Cancer | [11][12] |

| KATO III | 73 | Gastric Cancer | [11][12] |

The mechanism involves the pyrazole core acting as a hinge-binding motif, while a strategically placed electrophile (like an acrylamide) forms a covalent bond with a cysteine residue in the receptor's active site, ensuring durable target engagement.[11]

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (pyrazole derivative) in DMSO, followed by a final dilution in assay buffer.

-

Enzyme and Substrate Addition: To a 384-well assay plate, add recombinant human FGFR1 kinase. Causality: The enzyme is the target whose activity will be measured.

-

Compound Incubation: Add the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. Incubate for 15-20 minutes. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.

-

Initiate Reaction: Add a solution containing the biotinylated peptide substrate and ATP. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed. Causality: ATP is the phosphate donor required for the kinase to phosphorylate the substrate.

-

Reaction Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and stop the enzyme), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC). Causality: The antibody specifically binds the phosphorylated substrate, and the streptavidin binds the biotin tag. This brings the Europium donor and APC acceptor into close proximity.

-

Read Plate: After a final incubation (e.g., 60 minutes), read the plate on a TR-FRET enabled reader. Calculate the ratio of APC emission (665 nm) to Europium emission (620 nm).

-

Data Analysis: Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Mechanism of Action in Inflammation and Pain

The pyrazole nucleus is a well-established anti-inflammatory pharmacophore, famously represented by the selective COX-2 inhibitor Celecoxib.[3] Derivatives of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate have been explored for similar non-steroidal anti-inflammatory drug (NSAID) properties.[10][13]

Cyclooxygenase (COX) Inhibition

The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[13] Several studies have shown that 5-aminopyrazole derivatives exhibit significant analgesic and anti-inflammatory activities, often with a reduced ulcerogenic potential compared to non-selective NSAIDs like diclofenac.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is the canonical in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week with free access to food and water. Causality: Acclimatization minimizes stress, which can be a confounding variable in inflammatory responses.

-

Grouping and Fasting: Randomly assign animals to groups (e.g., Vehicle Control, Positive Control, Test Compound groups). Fast the animals overnight before the experiment to ensure consistent oral absorption of the compounds.

-

Compound Administration: Administer the test pyrazole derivative orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group and a standard drug (e.g., Diclofenac sodium, 10 mg/kg) to the positive control group.

-

Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. Causality: This baseline reading is essential to calculate the change in volume (edema) for each animal individually.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) subcutaneously into the plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100 Where V₀ is the initial paw volume and Vₜ is the paw volume at time 't'. Statistical significance is determined using an appropriate test like ANOVA followed by Dunnett's test.

Part 4: Broadening the Horizon: Other Reported Mechanisms

The versatility of the 5-aminopyrazole scaffold extends beyond oncology and inflammation, with derivatives showing promise in other therapeutic areas.

-

Antidiabetic Activity: Certain fused-pyrazole derivatives have been reported to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Anagliptin is a marketed anti-diabetic drug based on this principle.[3] Others have shown α-glucosidase inhibitory activity, which can help control postprandial hyperglycemia.[3]

-

Antimicrobial Activity: The pyrazole core is present in various agents with demonstrated antibacterial and antifungal properties, highlighting its potential in developing new anti-infectives.[1][14]

-

Antioxidant Activity: Many 5-aminopyrazole derivatives have been evaluated for their ability to scavenge free radicals, showing potential to mitigate oxidative stress-related pathologies.[15][16]

Conclusion

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a quintessential example of a versatile synthetic building block in modern drug discovery. While its own biological activity is modest, the derivatives it spawns are anything but. Through rational design and chemical modification, this single scaffold gives rise to compounds with highly specific and potent mechanisms of action, ranging from covalent kinase inhibition in oncology to cyclooxygenase modulation in inflammation. The continued exploration of this "privileged" structure, guided by the robust experimental protocols outlined herein, promises to yield next-generation therapeutics to address a wide spectrum of human diseases.

References

- Al-Issa, S. A. (2025).

- Wang, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

- Patel, H. V., et al. (2018).

- Mascitti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Bejaia, R., et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.

- Chem-Impex International.

- Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.

- National Center for Biotechnology Information (2024).

- Gudipati, R., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.

- Carradori, S., et al. (2024).

- BenchChem. (2025).

- Carradori, S., et al. (2024).

- Kumar, A., et al. (2023).

- Norman, M. H., et al. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.

- Global Substance Registration System.

- Singh, P. P., et al. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Introduction: The Ascendancy of a Privileged Scaffold

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its designation as a "privileged scaffold" is not arbitrary; this versatile structure is embedded in a multitude of FDA-approved drugs, demonstrating a vast spectrum of biological activities that include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5][6] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles observed in drug candidates.[1] This guide provides a comprehensive exploration of the discovery of pyrazole, its foundational synthetic methodologies, and the historical evolution of its therapeutic significance for researchers, scientists, and drug development professionals.

The Dawn of Pyrazole Chemistry: Discovery and Foundational Syntheses

The story of pyrazole begins in the late 19th century, a period of fervent discovery in organic chemistry. The German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 to describe this class of compounds.[3][7][8] In the same year, Knorr achieved the first synthesis of a pyrazole derivative, a 5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[5][9] This seminal work laid the groundwork for what would become a cornerstone of heterocyclic synthesis.

While Knorr synthesized a derivative, the parent (unsubstituted) pyrazole ring was first prepared by German chemist Hans von Pechmann in 1898 via the reaction of acetylene and diazomethane.[8][10] Another pioneering synthesis was reported by Edward Buchner in 1889, who produced pyrazole through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5][7] These early methods established two distinct and fundamental pathways to the core pyrazole structure.

For decades, pyrazole compounds were considered purely synthetic creations. It was not until 1959 that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds.[4] More recently, other natural pyrazoles have been discovered in marine sponges, expanding the known domain of this versatile heterocycle.[11]

Caption: The core aromatic structure of the pyrazole ring.

Classical Synthetic Methodologies: The Foundational Pillars

The construction of the pyrazole ring has been dominated by two classical, eponymously named reactions that remain fundamental in heterocyclic chemistry. These methods highlight the core principles of nucleophilic addition and cycloaddition reactions.

Knorr Pyrazole Synthesis (1883)

The most traditional and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][9][12][13]

Causality and Mechanism: The reaction's efficacy stems from the inherent reactivity between the nucleophilic hydrazine and the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The mechanism proceeds through an acid-catalyzed formation of an initial imine (or hydrazone), followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group. This cyclization event forms a hydroxyl-pyrazolidine intermediate, which readily dehydrates to yield the thermodynamically stable aromatic pyrazole ring.[13][14] A key consideration in this synthesis is regioselectivity; when an unsymmetrical 1,3-dicarbonyl is used, a mixture of two regioisomeric pyrazoles can be formed.[9][15]

Caption: Workflow for the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

-

Reagents: Combine ethyl acetoacetate (1,3-dicarbonyl) and phenylhydrazine in a suitable solvent such as ethanol or glacial acetic acid.[14]

-

Reaction: The reaction starts with the condensation of the more reactive ketone portion of the ethyl acetoacetate with the hydrazine to form a hydrazone intermediate.[14]

-

Cyclization: Heat the mixture under reflux. The second nitrogen atom of the hydrazine performs an intramolecular nucleophilic substitution on the ester carbonyl.

-

Workup: Upon cooling, the pyrazolone product often precipitates from the solution. It can be collected by filtration and purified by recrystallization.

Pechmann Pyrazole Synthesis (1898)

The Pechmann synthesis offers an alternative and elegant route to the pyrazole core through a [3+2] dipolar cycloaddition reaction.[8]

Causality and Mechanism: This reaction involves the combination of a 1,3-dipole (diazomethane) with a dipolarophile (an acetylene).[10] The mechanism is a concerted cycloaddition where the pi systems of the two reactants interact to form the five-membered ring in a single, stereospecific step. This method is particularly effective for producing the parent pyrazole and its derivatives from simple, unsaturated starting materials.

Caption: Workflow for the Pechmann Pyrazole Synthesis.

Experimental Protocol: General Procedure

-

Reagents: Dissolve the selected acetylene derivative in an inert solvent (e.g., ether).

-

Reaction: Carefully add a solution of diazomethane to the acetylene solution at a controlled temperature (often 0°C to room temperature). Diazomethane is toxic and explosive, requiring specialized handling.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully remove the excess diazomethane and solvent. The crude pyrazole product can then be purified using standard methods like column chromatography or recrystallization.

The Rise of a Privileged Scaffold: A History of Biological Activity

The therapeutic journey of pyrazole began almost immediately after its discovery. Antipyrine, synthesized by Knorr, was one of the world's first synthetic analgesic and antipyretic drugs, marking a significant milestone in medicine.[2] This was followed by other early pyrazole-based drugs like Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID) used for treating arthritis.[2][4][16]